REACTION_CXSMILES
|
FC(F)(F)C(O)=[O:4].S(=O)(=O)(O)O.[NH2:13][C:14]1[CH:21]=[C:20]([O:22][CH3:23])[CH:19]=[C:18]([O:24][CH3:25])[C:15]=1[C:16]#[N:17].[OH-].[NH4+]>O>[NH2:13][C:14]1[CH:21]=[C:20]([O:22][CH3:23])[CH:19]=[C:18]([O:24][CH3:25])[C:15]=1[C:16]([NH2:17])=[O:4] |f:3.4|
|
Name
|
|
Quantity
|
4.4 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
1.01 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C#N)C(=CC(=C1)OC)OC
|
Name
|
|
Quantity
|
19.37 g
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
9.79 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a magnetic stirring bar
|
Type
|
ADDITION
|
Details
|
A condenser was added
|
Type
|
TEMPERATURE
|
Details
|
After the dark mixture had cooled to room temperature it
|
Type
|
TEMPERATURE
|
Details
|
cooled in a large ice bath
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the reaction temperature below 10° C
|
Type
|
EXTRACTION
|
Details
|
The solution was then extracted two times with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic extracts were dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)N)C(=CC(=C1)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.45 g | |
YIELD: CALCULATEDPERCENTYIELD | 40.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |